molecular formula C8H7BrClNO B1291279 N-(2-Bromo-5-chlorophenyl)acetamide CAS No. 827-66-7

N-(2-Bromo-5-chlorophenyl)acetamide

Cat. No. B1291279
CAS RN: 827-66-7
M. Wt: 248.5 g/mol
InChI Key: VSYFNGALGIVDKP-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)acetamide is a chemical compound that is part of a broader class of compounds known as acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. While the specific compound N-(2-Bromo-5-chlorophenyl)acetamide is not directly studied in the provided papers, related compounds with chloro- and bromo- substitutions on the phenyl ring have been investigated, providing insights into the structural and chemical properties that could be extrapolated to N-(2-Bromo-5-chlorophenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds often involves the conversion of aromatic organic acids into corresponding esters, hydrazides, and further chemical transformations to achieve the desired acetamide derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This method could potentially be adapted for the synthesis of N-(2-Bromo-5-chlorophenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions that influence the crystal packing and overall stability of the compound. For example, 2-Bromo-N-(2-chlorophenyl)acetamide forms chains linked by N—H···O hydrogen bonds and weaker C—H···Cl and Br···Br interactions . These structural motifs are likely to be present in N-(2-Bromo-5-chlorophenyl)acetamide, contributing to its three-dimensional architecture.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetyl group and the substituents on the phenyl ring. The presence of halogen atoms, such as bromine and chlorine, can facilitate electrophilic aromatic substitution reactions, where the halogens act as leaving groups. Additionally, the amide group can engage in nucleophilic acyl substitution reactions, potentially leading to the formation of amines, esters, or other amides.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including N-(2-Bromo-5-chlorophenyl)acetamide, are influenced by their molecular structure. Intermolecular hydrogen bonding can affect the melting and boiling points of these compounds. The presence of halogen atoms can increase the density and molecular weight. The electronic properties, such as dipole moments and polarizability, are also affected by the substituents on the phenyl ring, as seen in the conformational analysis of related compounds . The solvatochromic effects observed in some acetamides indicate that the solvent polarity can influence the optical properties of these compounds .

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bond Analysis

N-(2-Bromo-5-chlorophenyl)acetamide, along with its derivatives, has been studied for its role in the formation of three-dimensional architectures through supramolecular assembly. Research by (Hazra et al., 2014) highlighted the significance of weak C–H···Cl/Br interactions in crystal packing, which are crucial for the structural integrity of these compounds.

Molecular Conformation and Intermolecular Interactions

Studies on compounds structurally similar to N-(2-Bromo-5-chlorophenyl)acetamide revealed insights into their molecular conformation and various intermolecular interactions. For instance, (Boechat et al., 2011) investigated the 'V' shaped conformation and interactions like N–H···O, C–H···π, and C–Cl···π in molecules containing halophenyl groups.

Photovoltaic Efficiency and Optical Properties

The photovoltaic efficiency and optical properties of certain derivatives have been explored. Research by (Mary et al., 2020) on benzothiazolinone acetamide analogs, including those with chlorophenyl groups, showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activities.

Anticonvulsant and Antidepressant Potential

The anticonvulsant and antidepressant activities of certain phenylacetamide derivatives, structurally related to N-(2-Bromo-5-chlorophenyl)acetamide, have been examined. Studies like (Xie et al., 2013) tested their effectiveness in reducing immobility times in behavioral despair tests, indicating potential therapeutic applications.

Antibacterial Properties

The antibacterial properties of some N-substituted acetamide derivatives have also been researched. For example, (Desai et al., 2008) synthesized and evaluated various acetamides for their activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents.

Nonlinear Optical Behavior

The nonlinear optical behavior of certain crystalline acetamide structures, including those similar to N-(2-Bromo-5-chlorophenyl)acetamide, has been investigated. (Castro et al., 2017) explored their potential for use in photonic devices, such as optical switches and modulators.

Safety And Hazards

N-(2-Bromo-5-chlorophenyl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYFNGALGIVDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618307
Record name N-(2-Bromo-5-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-chlorophenyl)acetamide

CAS RN

827-66-7
Record name N-(2-Bromo-5-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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